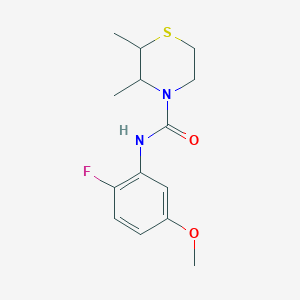
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the formation of new blood vessels. Additionally, it has been shown to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide is its potential for use in cancer treatment and neurodegenerative disease research. It has been shown to have promising results in vitro and in animal models, and further research is needed to determine its potential for use in humans. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Future Directions
There are several future directions for research on 1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide. One direction is to further investigate its potential for use in cancer treatment, particularly in combination with other drugs or therapies. Another direction is to explore its potential for use in treating other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in research.
Synthesis Methods
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide can be synthesized through a multistep process involving the reaction of cyclopentene-1-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethyl-2,3-dihydroindole-5-carboxamide in the presence of triethylamine. The resulting product is then purified through column chromatography, yielding the final compound.
Scientific Research Applications
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide has shown potential for use in scientific research due to its ability to modulate certain biological pathways. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the proliferation of cancer cells in vitro. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models.
properties
IUPAC Name |
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18(2)16(20)14-7-8-15-13(11-14)9-10-19(15)17(21)12-5-3-4-6-12/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZVAJKSCUDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)

![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)


![4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7630646.png)
![1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea](/img/structure/B7630653.png)